Cas no 900634-65-3 (1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate is a specialized organic compound featuring a phthalimide core linked to a 4-methoxyphenoxyacetate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, or advanced materials. The presence of the methoxyphenoxy group enhances solubility and stability, while the phthalimide component offers versatility in further functionalization. Its well-defined molecular architecture ensures consistent performance in coupling reactions or as a protecting group. The compound is typically handled under controlled conditions due to its potential sensitivity to hydrolysis or thermal decomposition. Suitable for research and industrial applications requiring high-precision intermediates.
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate structure
900634-65-3 structure
商品名:1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
CAS番号:900634-65-3
MF:C17H13NO6
メガワット:327.288224935532
CID:6089923
PubChem ID:132895418

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate 化学的及び物理的性質

名前と識別子

    • 900634-65-3
    • (1,3-Dioxoisoindol-2-yl) 2-(4-methoxyphenoxy)acetate
    • EN300-6516366
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
    • 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
    • インチ: 1S/C17H13NO6/c1-22-11-6-8-12(9-7-11)23-10-15(19)24-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3
    • InChIKey: OVFVPNPWBRRLTA-UHFFFAOYSA-N
    • ほほえんだ: O(C(COC1C=CC(=CC=1)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 327.07428713g/mol
  • どういたいしつりょう: 327.07428713g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 475
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6516366-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
5g
$2110.0 2023-05-23
Enamine
EN300-6516366-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
2.5g
$1428.0 2023-05-23
Enamine
EN300-6516366-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
0.1g
$252.0 2023-05-23
Aaron
AR027ZWL-500mg
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
500mg
$808.00 2025-02-15
Aaron
AR027ZWL-5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
5g
$2927.00 2023-12-15
1PlusChem
1P027ZO9-250mg
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
250mg
$508.00 2024-04-20
1PlusChem
1P027ZO9-500mg
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
500mg
$766.00 2024-04-20
1PlusChem
1P027ZO9-50mg
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
50mg
$262.00 2024-04-20
Aaron
AR027ZWL-10g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
10g
$4331.00 2023-12-15
Enamine
EN300-6516366-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate
900634-65-3 95%
10g
$3131.0 2023-05-23

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate 関連文献

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetateに関する追加情報

Introduction to 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate (CAS No. 900634-65-3) and Its Emerging Applications in Chemical Biology

1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate, identified by its CAS number 900634-65-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the class of heterocyclic derivatives, characterized by a fused isoindole ring system integrated with an acetoate moiety. The presence of a 4-methoxyphenoxy substituent further enhances its molecular complexity, making it a promising candidate for drug discovery and mechanistic studies.

The chemical structure of 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate (CAS No. 900634-65-3) exhibits a high degree of functional diversity, which is pivotal for its biological activity. The isoindole core is known for its role in various bioactive molecules, including natural products and synthetic intermediates. The dihydro-dioxo functional group introduces electrophilic centers that can interact with nucleophiles in biological systems, while the 4-methoxyphenoxy side chain provides hydrophobicity and potential binding interactions with target proteins. This structural arrangement makes the compound an intriguing scaffold for developing novel therapeutic agents.

In recent years, the pharmaceutical industry has increasingly focused on heterocyclic compounds due to their demonstrated efficacy in modulating biological pathways. The isoindole scaffold has been extensively studied for its potential applications in treating neurological disorders, inflammation, and cancer. Specifically, derivatives of this class have shown promise in inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical mediators of inflammatory responses. The acetoate group in 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate (CAS No. 900634-65-3) further enhances its capability to engage with biological targets through hydrogen bonding and dipole-dipole interactions.

Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries for potential drug candidates. Virtual screening techniques have been employed to identify compounds that exhibit high binding affinity to specific protein targets. Among these techniques, molecular docking simulations have played a crucial role in predicting the interaction between 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate (CAS No. 900634-65-3) and enzymes such as COX-2 or cyclooxygenase-derived proteins. These studies have highlighted the compound's potential as an anti-inflammatory agent by suggesting favorable binding poses and interaction patterns.

The methoxy group at the para position of the phenyl ring in the 4-methoxyphenoxy moiety is particularly noteworthy, as it can influence both the solubility and metabolic stability of the compound. This substitution pattern is commonly observed in bioactive molecules due to its ability to enhance lipophilicity while maintaining good water solubility. Such properties are essential for achieving optimal pharmacokinetic profiles in vivo. Furthermore, the methoxy group can participate in hydrogen bonding interactions with biological targets, thereby increasing binding affinity and therapeutic efficacy.

Experimental validation of computational predictions has been crucial for advancing the development of 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate (CAS No. 900634-65-3). In vitro assays have been conducted to assess its inhibitory activity against various enzymes and receptors relevant to human health. Preliminary results indicate that this compound exhibits significant inhibitory effects on COX enzymes at concentrations comparable to those of known nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its interaction with other inflammatory mediators has been explored through cell-based assays.

The synthesis of 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yll 2-(4-methoxyphenoxy)acetate (CAS No. 900634--65--3) involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include cyclization reactions to form the isoindole core followed by esterification to introduce the acetoate group. The introduction of the 4-methoxyphenoxy substituent typically involves nucleophilic aromatic substitution or other coupling reactions that preserve regioselectivity and functional group integrity. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.

The pharmacological profile of 1,3-Dihydro--1--dioxo--2H--isoindol--22-yll 22-(44--methoxyphenooxy)acetate (CAS No. 900634--65--33) has been further investigated through structure/activity relationship (SAR) studies. By systematically modifying various functional groups within the molecule, researchers have gained insights into which structural features contribute most significantly to biological activity. These studies have provided valuable guidance for optimizing potency while minimizing off-target effects.

In conclusion,1,33-Dihydro--13--dioxo---22H---isoindoll22-yll 22-(44--methoxyp henooxy)acetate(CAS No..900634----65----33) represents a promising candidate for further development as a therapeutic agent.. Its unique structural features make it an attractive scaffold for modulating inflammatory pathways.. Recent research suggests that this compound possesses significant potential as an anti-inflammatory drug with favorable pharmacokinetic properties.. Continued investigation into its mechanism of action..and optimization strategies will likely lead to novel treatments for various inflammatory diseases..

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